

## LP10 versus placebo in controlled clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LP10     |           |
| Cat. No.:            | B1675260 | Get Quote |

#### A Comparative Guide to LP10 in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for **LP10**, a liposomal formulation of tacrolimus, in comparison to a placebo. While direct placebo-controlled clinical trial data for **LP10** is not yet publicly available, this document summarizes the findings from recent open-label, dose-ranging Phase 2a clinical trials for two key indications: hemorrhagic cystitis and oral lichen planus. The information presented herein is intended to provide an objective assessment of **LP10**'s performance based on the available evidence.

#### LP10 for Hemorrhagic Cystitis (HC)

A Phase 2a multicenter, dose-escalation clinical trial (NCT01393223) evaluated the safety and efficacy of **LP10** in patients with refractory moderate to severe hemorrhagic cystitis.[1]

**Ouantitative Data Summary** 

| Efficacy Outcome              | Baseline           | Post-treatment | Dose Response                          |
|-------------------------------|--------------------|----------------|----------------------------------------|
| Cystoscopic Bleeding<br>Sites | Moderate to Severe | Decreased      | Higher efficacy at 4 mg and 8 mg doses |
| Bladder Ulcerations           | Present            | Decreased      | Not specified                          |
| Urinary Symptoms              | Moderate to Severe | Improved       | Not specified                          |
| Hematuria                     | Present            | Decreased      | Not specified                          |



| Safety Outcome                         | Result                                                       |  |
|----------------------------------------|--------------------------------------------------------------|--|
| Product-related Serious Adverse Events | None reported                                                |  |
| Systemic Uptake of Tacrolimus          | Short duration of low systemic uptake                        |  |
| Tolerability                           | All subjects tolerated instillations and completed the study |  |

### **Experimental Protocol: Phase 2a Trial (NCT01393223)**

- Study Design: A multicenter, open-label, dose-escalation study.[1]
- Participants: 13 male subjects with a mean age of 67 years, all with a history of cancer (prostate, bladder, or lymphoma) and refractory moderate to severe HC.[1]
- Intervention: Subjects were treated with up to two courses of intravesical bladder instillations
  of LP10. The doses of the liposomal tacrolimus formulation were escalated across three
  cohorts: 2 mg, 4 mg, and 8 mg.[1]
- Primary Outcome Measures:
  - Change from baseline in the number of bleeding sites observed during cystoscopy.
  - Change from baseline in microscopic urine analysis for red blood cells.
  - Change from baseline in hematuria as measured by dipstick.[2]
- Secondary Outcome Measures:
  - Assessment of urinary incontinence, frequency, and urgency via a 3-day diary.
  - Cystoscopy global response assessment (GRA).
  - Pharmacokinetic analysis of tacrolimus blood levels.[2]

#### **Experimental Workflow**





Click to download full resolution via product page

Experimental workflow for the Phase 2a trial of LP10 in hemorrhagic cystitis.

## LP10 for Oral Lichen Planus (OLP)

A Phase 2a multicenter, dose-ranging study (NCT06233591) was conducted to evaluate the safety and efficacy of **LP10** as a proprietary liposomal tacrolimus oral rinse in patients with symptomatic OLP.[3] This trial explicitly stated that there was no placebo group.[4]

#### **Quantitative Data Summary**



| Efficacy Outcome<br>(at 4 weeks)              | Baseline (Mean ±<br>SD) | Post-treatment<br>(Mean ± SD) | p-value  |
|-----------------------------------------------|-------------------------|-------------------------------|----------|
| Investigator Global<br>Assessment (IGA)       | 3.5 ± 0.51              | 1.8 ± 1.37                    | < 0.0001 |
| Pain Numerical Rating<br>Scale (NRS)          | 6.8 ± 1.90              | 2.3 ± 2.53                    | < 0.0001 |
| Sensitivity NRS                               | 7.2 ± 1.71              | 2.9 ± 2.29                    | < 0.0001 |
| Reticulation/Erythema /Ulceration (REU) Score | 26.5 ± 10.4             | 13.2 ± 8.15                   | < 0.0001 |

| Safety Outcome                                 | Result                                                             |  |
|------------------------------------------------|--------------------------------------------------------------------|--|
| Serious Adverse Events                         | None reported                                                      |  |
| Systemic Tacrolimus Exposure                   | 76% of blood measurements were below detection limits (<1.0 ng/mL) |  |
| Most Common Treatment-Related Adverse<br>Event | Dry mouth (18.5% of patients, mild to moderate)                    |  |
| Treatment Completion                           | All 27 patients completed the full 4-week treatment course         |  |

## **Experimental Protocol: Phase 2a Trial (NCT06233591)**

- Study Design: A multicenter, open-label, dose-ranging study.[3][5]
- Participants: 27 adults (22 female, 5 male) with biopsy-confirmed symptomatic OLP who had previously failed standard therapies, including topical corticosteroids.[3][5]
- Intervention: Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus) and used a 10 mL LP10 oral rinse for 3 minutes twice daily for 4 weeks.[5][6]
- Primary Outcome Measure:



- Safety and tolerability of LP10.
- Secondary Outcome Measures:
  - Investigator Global Assessment (IGA).
  - Reticulation/Erythema/Ulceration (REU) score.
  - Pain and sensitivity Numerical Rating Scale (NRS).
  - OLP Symptom Severity Measure (OLPSSM).
  - Patient Global Response Assessment (GRA).
  - Pharmacokinetic assessment of tacrolimus blood levels.

#### **Experimental Workflow**



Click to download full resolution via product page

Experimental workflow for the Phase 2a trial of **LP10** in oral lichen planus.

# Mechanism of Action of Tacrolimus (Active Ingredient in LP10)

Tacrolimus is a calcineurin inhibitor that exerts its immunosuppressive effects by blocking T-cell activation.[7]

#### **Signaling Pathway of Tacrolimus**





Click to download full resolution via product page



Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

In summary, while direct comparative data against a placebo from controlled clinical trials for **LP10** is not available, the existing Phase 2a open-label studies demonstrate a promising safety and efficacy profile for **LP10** in the treatment of hemorrhagic cystitis and oral lichen planus. Future placebo-controlled trials will be essential to definitively establish the clinical benefit of **LP10** in these patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Intravesical liposomal tacrolimus for hemorrhagic cystitis: a phase 2a multicenter doseescalation study [pubmed.ncbi.nlm.nih.gov]
- 3. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus BioSpace [biospace.com]
- 4. LP-10 for Oral Lichen Planus · Info for Participants · Phase Phase 2 Clinical Trial 2025 |
   Power | Power [withpower.com]
- 5. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating LP-10 in Subjects With OLP | Clinical Research Trial Listing [centerwatch.com]
- 7. Tacrolimus Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [LP10 versus placebo in controlled clinical trials].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1675260#lp10-versus-placebo-in-controlled-clinical-trials]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com